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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GSK1838705A is a potent, small-molecule kinase inhibitor with a multi-targeted profile,

primarily inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor

(IR), and the Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Its ability to interfere with these

critical signaling pathways, which are often dysregulated in various malignancies, has

positioned it as a promising anti-tumor agent.[1][2] This guide provides a comparative overview

of GSK1838705A's efficacy, supported by experimental data from various preclinical cancer

models.

Mechanism of Action: Targeting Key Cancer
Pathways
GSK1838705A exerts its anti-cancer effects by competitively binding to the ATP-binding sites

of IGF-1R, IR, and ALK, thereby inhibiting their kinase activity.[1] The inhibition of IGF-1R and

IR disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways,

which are crucial for cell proliferation, survival, and migration.[1] The concurrent inhibition of

ALK is particularly relevant in cancers driven by ALK fusions or mutations.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1684688?utm_src=pdf-interest
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://pubmed.ncbi.nlm.nih.gov/19825801/
https://www.selleckchem.com/products/gsk1838705a.html
https://www.apexbt.com/gsk1838705a.html
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://pubmed.ncbi.nlm.nih.gov/19825801/
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://pubmed.ncbi.nlm.nih.gov/19825801/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Downstream Signaling Cellular Effects

IGF-1R

PI3K

RAS

IR

ALK STAT3

GSK1838705A

inhibits

inhibits

inhibits

AKT

Survival

promotes

Migration
promotes

RAF MEK ERK

Proliferation

promotes

promotes

Click to download full resolution via product page

Caption: GSK1838705A inhibits IGF-1R, IR, and ALK, blocking downstream pro-survival

pathways.

Comparative Efficacy: In Vitro Studies
GSK1838705A has demonstrated potent anti-proliferative activity across a range of human

cancer cell lines derived from both solid and hematologic malignancies.[2] The tables below

summarize its inhibitory concentrations.

Table 1: Kinase Inhibitory Activity of GSK1838705A

Kinase Target IC50 (nmol/L) Ki (nmol/L) Reference

IGF-1R 2.0 0.7 [1][2]

IR 1.6 1.1 [1][2]

ALK 0.5 0.35 [1][2]

Table 2: Cellular Anti-proliferative Activity of GSK1838705A
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Cancer Type Cell Line Activity EC50 / IC50 Reference

Glioma U87MG

Inhibition of

proliferation,

migration, and

induction of

apoptosis

Dose-dependent [5][6]

Prostate Cancer

(Docetaxel-

Resistant)

PC-3R

Reduced viability

and migration,

induced

apoptosis

Not specified [7][8]

Anaplastic

Large-Cell

Lymphoma

SUP-M2 Anti-proliferative 28 nM [3]

Anaplastic

Large-Cell

Lymphoma

L-82 Anti-proliferative 24 nM [3]

Ewing's Sarcoma SK-ES Anti-proliferative 141 nM [3]

Breast Cancer MCF-7 Anti-proliferative 203 nM [3]

Comparative Efficacy: In Vivo Studies
The anti-tumor activity of GSK1838705A has been confirmed in various xenograft models,

demonstrating significant tumor growth inhibition and, in some cases, complete tumor

regression.

Table 3: In Vivo Anti-Tumor Efficacy of GSK1838705A
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Cancer Model Xenograft Dosage Outcome Reference

Glioma U87MG 4 mg/kg, daily

~45% tumor

volume reduction

after 11 days

[5]

Glioma U87MG 8 mg/kg, daily

~85% tumor

volume reduction

after 11 days

[5]

Prostate Cancer

(Docetaxel-

Resistant)

PC-3R Not specified

Significant

suppression of

tumor growth

[7][8]

ALK-dependent

tumors
Karpas-299 60 mg/kg

93% tumor

growth inhibition
[3]

Colon Cancer COLO 205 30 mg/kg
80% tumor

growth inhibition
[3]

IGF-1R

Overexpressing
NIH-3T3/LISN 60 mg/kg

77% tumor

growth inhibition
[3]

Anaplastic

Large-Cell

Lymphoma

ALK-dependent
Well-tolerated

doses

Complete tumor

regression
[1][2]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the key experimental protocols used to evaluate the efficacy of

GSK1838705A.

In Vitro Assays
Cell Viability Assay: Human cancer cell lines, such as U87MG glioma cells, were seeded in

96-well plates.[5] After adherence, cells were treated with varying concentrations of

GSK1838705A or a vehicle control (DMSO) for 24, 48, or 72 hours.[5] Cell viability was

quantified using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP

levels as an indicator of metabolically active cells.[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4581800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403692/
https://pubmed.ncbi.nlm.nih.gov/25926740/
https://www.selleckchem.com/products/gsk1838705a.html
https://www.selleckchem.com/products/gsk1838705a.html
https://www.selleckchem.com/products/gsk1838705a.html
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://pubmed.ncbi.nlm.nih.gov/19825801/
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581800/
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581800/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apoptosis Assay: Apoptosis was assessed by flow cytometry to measure the sub-G1 DNA

content, which is indicative of apoptotic cells.[7] Additionally, a TUNEL (Terminal

deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect DNA

fragmentation in tumor tissue sections from in vivo studies.[5]

Cell Migration Assay: The effect of GSK1838705A on cell migration was evaluated using a

Transwell assay.[5] Cells were seeded in the upper chamber of a Transwell insert, and the

lower chamber contained a chemoattractant. After incubation with or without GSK1838705A,

migrated cells on the lower surface of the membrane were stained and quantified.[7]

Western Blot Analysis: To confirm the mechanism of action, cells were treated with

GSK1838705A, followed by stimulation with IGF-1 or insulin.[1][7] Cell lysates were then

subjected to SDS-PAGE and immunoblotted with antibodies against phosphorylated and

total IGF-1R, IR, AKT, and ERK to assess the inhibition of signal transduction.[1]

In Vivo Xenograft Studies
Animal Models: Athymic nude mice were used for the xenograft studies.[5]

Tumor Implantation: Human cancer cells (e.g., U87MG for glioma, PC-3R for prostate

cancer) were injected subcutaneously into the flanks of the mice.[5][7]

Treatment Protocol: Once tumors reached a predetermined size (e.g., ~200 mm³), mice were

randomized into treatment and control groups.[1] GSK1838705A, formulated in a suitable

vehicle, was administered orally (p.o.) or via injection once daily.[1][5] The control group

received the vehicle alone.[5]

Efficacy Evaluation: Tumor volumes were measured regularly (e.g., every other day) using

calipers.[5] The percentage of tumor growth inhibition was calculated by comparing the

average tumor growth in the treated groups to the vehicle-treated control group.[1] Animal

body weights were also monitored as an indicator of toxicity.[5] At the end of the study,

tumors were harvested for further analysis, such as TUNEL assays for apoptosis.[5]
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Caption: Preclinical evaluation workflow for GSK1838705A, from in vitro to in vivo models.

Conclusion
GSK1838705A demonstrates significant preclinical anti-tumor activity across a variety of

cancer models, including glioma, docetaxel-resistant prostate cancer, and ALK-driven

malignancies.[2][5][7] Its efficacy stems from the potent inhibition of IGF-1R, IR, and ALK
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signaling pathways, leading to decreased cell proliferation and survival.[1] The in vivo data,

showing substantial tumor growth inhibition and even regression at well-tolerated doses,

underscore its potential as a therapeutic agent.[1][2] These findings provide a strong rationale

for further clinical investigation of GSK1838705A in patient populations with tumors exhibiting

dysregulation of these key signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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